

# 5-Chloro-3-iodo-2-methylaniline solubility data

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## Compound of Interest

Compound Name: 5-Chloro-3-iodo-2-methylaniline

CAS No.: 870606-29-4

Cat. No.: B1592888

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Technical Guide: Solubility Profiling & Process Handling of **5-Chloro-3-iodo-2-methylaniline**

## Executive Summary

Compound: **5-Chloro-3-iodo-2-methylaniline** CAS: 870606-29-4 Molecular Formula: C<sub>7</sub>H<sub>7</sub>ClIN Molecular Weight: 267.49 g/mol

This guide addresses the solubility parameters of **5-Chloro-3-iodo-2-methylaniline**, a halogenated aniline intermediate critical in the synthesis of agrochemicals and pharmaceutical heterocycles. Due to the scarcity of specific quantitative solubility data in open literature, this document synthesizes qualitative experimental evidence from synthesis protocols and provides a standardized Gravimetric Solubility Determination Protocol to enable researchers to generate precise in-house data.

## Part 1: Physicochemical Solubility Landscape

The solubility profile of **5-Chloro-3-iodo-2-methylaniline** is governed by the interplay between its lipophilic halogen substituents and the polarizable amino group.

## Predicted & Observed Solubility Profile

Based on structural analysis and validated synthesis workups (reduction of nitro-precursors), the compound exhibits a "Lipophilic-Amine" profile.

Solvent Class	Representative Solvents	Solubility Status	Mechanistic Insight
Polar Protic	Methanol, Ethanol, Acetic Acid	High	The amino group (-NH <sub>2</sub> ) acts as a hydrogen bond donor/acceptor. Acetic acid is the preferred solvent for SnCl <sub>2</sub> reduction reactions [1].
Polar Aprotic	Ethyl Acetate, DMSO, DMF	High	Excellent solvation of the aromatic core. Ethyl Acetate is the standard eluent for purification [1].
Non-Polar	Diethyl Ether, DCM	Moderate to High	Used for extraction from aqueous phases. The halogen atoms increase lipophilicity (Predicted LogP ~2.4–2.9), aiding solubility in ethers.
Hydrocarbon	Hexane, Heptane	Low	Used as a precipitant or non-polar mobile phase component. The compound typically requires a co-solvent (e.g., EtOAc) for solubility.

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Aqueous (Neutral)	Water	Insoluble	The hydrophobic benzene ring and heavy halogens (Cl, I) dominate, preventing dissolution in neutral water (<1 g/L).
Aqueous (Acidic)	1M HCl, 1M H <sub>2</sub> SO <sub>4</sub>	Soluble	Protonation of the amine forms the anilinium salt, rendering the compound water-soluble.

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## Structural Impact on Solubility

- **Ortho-Methyl Effect:** The methyl group at the 2-position creates steric hindrance around the amine, potentially reducing hydrogen bonding efficiency compared to unhindered anilines, thereby increasing solubility in non-polar solvents.
- **Halogen Loading:** The presence of both Chlorine (C-5) and Iodine (C-3) significantly increases the molecular weight and lipophilicity compared to simple anilines. This makes the compound "sticky" on silica gel, requiring polar modifiers (EtOAc) for elution.

## Part 2: Experimental Evidence & Process Workflow

The most reliable solubility data comes from successful isolation protocols. The synthesis of **5-Chloro-3-iodo-2-methylaniline** from its nitro precursor utilizes a specific solvent system that defines its solubility limits.

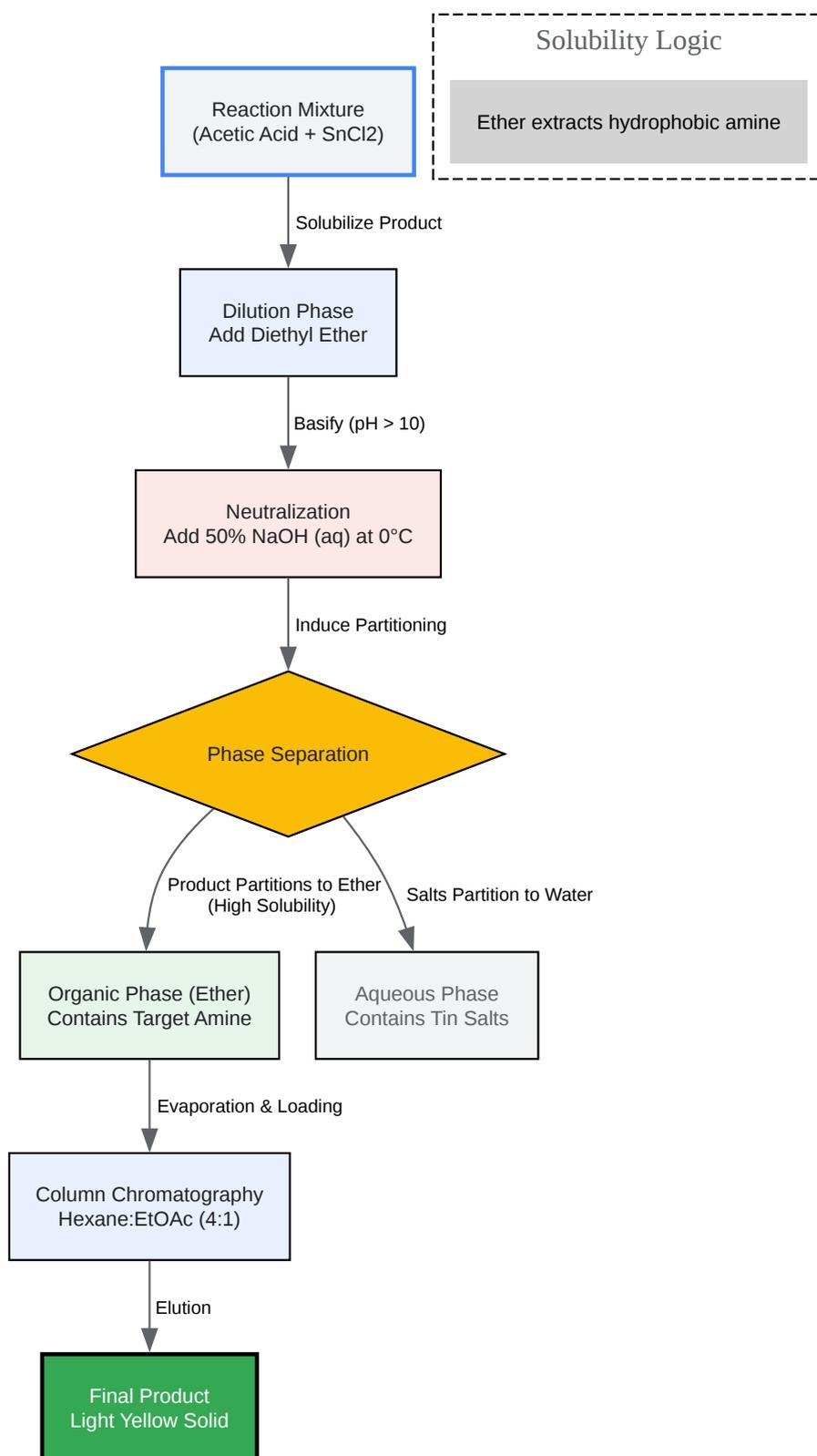
### Case Study: Reductive Isolation [1]

- **Reaction Solvent:** Acetic Acid (Soluble).
- **Workup:** Dilution with Diethyl Ether (Soluble) followed by neutralization with NaOH.
- **Purification:** Silica Gel Chromatography using Hexane:Ethyl Acetate (4:1 v/v).

- Insight: The compound is soluble in the 20% EtOAc fraction but likely precipitates or adheres strongly in pure Hexane.

## Visualization: Solubility-Driven Isolation Workflow

The following diagram illustrates the phase-partitioning logic used to isolate the compound, highlighting where solubility drives the separation.



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Figure 1: Isolation workflow demonstrating the solubility differential between the organic product (ether-soluble) and inorganic byproducts (water-soluble).

## Part 3: Standardized Solubility Determination Protocol

Since batch-to-batch variations (polymorphs, purity) can affect saturation limits, researchers should generate specific solubility curves using this self-validating gravimetric method.

Objective: Determine saturation solubility (

) in mg/mL at 25°C.

### Reagents & Equipment

- Solvents: HPLC-grade Methanol, Acetonitrile, DMSO, Toluene.
- Equipment: Thermomixer (25°C), 0.22 µm PTFE syringe filters, Analytical Balance (±0.01 mg).

### Step-by-Step Methodology

- Supersaturation:
  - Weigh ~50 mg of **5-Chloro-3-iodo-2-methylaniline** into a 2 mL HPLC vial.
  - Add 500 µL of the target solvent.
  - Check: If the solid dissolves completely, add more solid until a visible suspension persists (ensuring saturation).
- Equilibration:
  - Agitate the vial at 25°C for 24 hours at 800 RPM.
  - Why? This ensures thermodynamic equilibrium is reached, avoiding kinetic solubility errors.
- Filtration:

- Filter the supernatant using a 0.22  $\mu\text{m}$  PTFE filter (pre-wetted with solvent to prevent adsorption losses).
- Discard the first 50  $\mu\text{L}$  of filtrate (saturation of filter membrane).
- Quantification (Gravimetric):
  - Pipette exactly 200  $\mu\text{L}$  of the clear filtrate into a pre-weighed aluminum weighing boat ( ).
  - Evaporate solvent under vacuum or nitrogen stream at 40°C.
  - Weigh the dried residue ( ).
- Calculation:

## Quality Control (Self-Validation)

- Triplicate Analysis: Perform  $n=3$  for each solvent. CV% should be  $<5\%$ .
- Visual Check: Ensure the dried residue is the same color as the starting material (yellow solid) to rule out decomposition during evaporation.

## References

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## Sources

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- [2. fishersci.com \[fishersci.com\]](#)
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